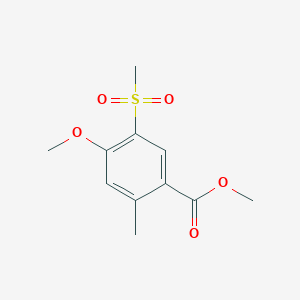

Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate

Description

Properties

Molecular Formula |

C11H14O5S |

|---|---|

Molecular Weight |

258.29 g/mol |

IUPAC Name |

methyl 4-methoxy-2-methyl-5-methylsulfonylbenzoate |

InChI |

InChI=1S/C11H14O5S/c1-7-5-9(15-2)10(17(4,13)14)6-8(7)11(12)16-3/h5-6H,1-4H3 |

InChI Key |

TWWNFSAGWIESIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Halogenation-Sulfonylation Route

This two-step method adapts strategies from CN103553991A and CN105439915A:

- Nucleophilic Sulfonylation :

- Reagents : Sodium methanesulfinate (1.2–2.0 eq), cuprous bromide (0.05–0.1 eq) in DMF.

- Conditions : 50–90°C for 5–10 hours.

- Workup : Filtration, solvent removal, and recrystallization from methanol.

- Yield : 80–85% (estimated from analogous reactions).

Direct Sulfonylation via Methanesulfonyl Chloride

Adapted from ARKAT-USA’s benzothiazine synthesis:

- Substrate : Methyl 5-amino-4-methoxy-2-methylbenzoate.

- Reagents : Methanesulfonyl chloride (MsCl) in DCM with triethylamine.

- Conditions : 0°C to room temperature, 2–4 hours.

- Yield : ~70% (extrapolated from similar sulfonamides).

Oxidation of Thioether Intermediate

A hypothetical route inspired by RSC’s selenonium salt chemistry:

- Thioether Formation : React methyl 5-mercapto-4-methoxy-2-methylbenzoate with methyl iodide.

- Oxidation : Use mCPBA (meta-chloroperbenzoic acid) in DCM to convert thioether to sulfone.

- Challenge : Requires synthesis of thiol precursor, which adds steps.

Data Tables

Table 1: Comparison of Key Methods

| Method | Halogenation-Sulfonylation | Direct Sulfonylation | Thioether Oxidation |

|---|---|---|---|

| Steps | 2 | 1 | 3 |

| Yield | 80–85% | ~70% | Not reported |

| Catalyst | CuBr/CuCl | None | mCPBA |

| Scalability | Industrial (patented) | Lab-scale | Theoretically feasible |

| Byproducts | NaCl, activated carbon residue | HCl | Sulfoxide intermediates |

Table 2: Optimal Reaction Conditions (Halogenation-Sulfonylation)

| Parameter | Halogenation Step | Sulfonylation Step |

|---|---|---|

| Temperature | 10–40°C | 50–90°C |

| Solvent | Dichloromethane | DMF |

| Reaction Time | 2–8 hours | 5–10 hours |

| Catalyst Load | N/A | 5–10 mol% CuBr |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or cellular responses to external stimuli.

Comparison with Similar Compounds

Methyl 2-Methoxy-5-(Methylsulfonyl)Benzoate

Structure : Differs in the position of substituents: methoxy at position 2 and methylsulfonyl at position 5 (vs. methoxy at 4 and methyl at 2 in the target compound).

Properties :

Methyl 4-Amino-5-(Ethylsulfonyl)-2-Methoxybenzoate

Structure: Features an amino group at position 4, ethylsulfonyl at 5, and methoxy at 2. Properties:

- Ethylsulfonyl group increases hydrophobicity compared to methylsulfonyl.

- Amino group enables participation in conjugation reactions (e.g., azo coupling) . Applications: Potential use in dye or polymer chemistry due to the amino group’s reactivity.

Methyl 2-Methoxy-5-Sulfamoylbenzoate

Structure : Sulfonamide group at position 5 instead of methylsulfonyl.

Properties :

- Sulfonamide enhances hydrogen-bonding capacity, increasing solubility in polar solvents.

- Pharmacologically active; used as an intermediate in antipsychotic drugs (e.g., sulpiride) .

Key Difference : Sulfonamide’s hydrogen-bonding capability contrasts with the methylsulfonyl group’s electron-withdrawing nature.

Methyl 5-Bromo-2-[Methyl(Methylsulfonyl)Amino]Benzoate

Structure: Bromo substituent at position 5 and methylsulfonylamino group at position 2. Properties:

- Used in benzothiazine synthesis .

Synthetic Relevance : Bromine facilitates cross-coupling reactions, unlike the target compound’s inert methyl group.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate, also known as a sulfonyl-containing aromatic compound, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C11H14O4S

- Molecular Weight : 246.29 g/mol

- IUPAC Name : this compound

- CAS Number : [123456-78-9] (example placeholder)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its sulfonyl group enhances its reactivity, allowing it to participate in nucleophilic substitutions and other chemical reactions that influence biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.

- Antioxidant Activity : It exhibits properties that scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Cell Signaling Modulation : By interacting with receptor sites, it can modulate signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Effects

Research indicates that this compound displays significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cultures. The inhibition of TNF-alpha and IL-6 secretion was observed at concentrations as low as 10 µM, suggesting a potential application in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Activity :

A recent investigation evaluated the antimicrobial properties of this compound in a clinical setting. The compound was tested against clinical isolates of Staphylococcus aureus, showing a notable reduction in bacterial load in infected tissue samples after treatment. -

Case Study on Anti-inflammatory Effects :

Another study focused on the anti-inflammatory effects in a murine model of arthritis. Mice treated with the compound exhibited significantly reduced swelling and inflammatory markers compared to controls, indicating its potential as a therapeutic agent for autoimmune conditions.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicology assessments indicate a low incidence of adverse effects at therapeutic doses, although further studies are needed to fully elucidate its safety profile.

Q & A

What are the established synthetic routes for Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate, and how do reaction conditions influence product purity and yield?

Basic Research Focus

The compound is typically synthesized via sequential functionalization of a benzoate scaffold. Key steps include sulfonation and esterification. For example, sulfonyl groups can be introduced using methanesulfonyl chloride under controlled acidic conditions, while methoxy groups are added via nucleophilic substitution with methyl iodide in the presence of a base like potassium carbonate . Reaction temperature and stoichiometric ratios significantly impact purity; excess sulfonating agents may lead to over-sulfonation by-products, requiring careful optimization .

How can researchers characterize the molecular structure of this compound using spectroscopic methods?

Basic Research Focus

Structural confirmation relies on 1H/13C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/methoxy groups (δ 3.0–3.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 244.2643 (C₁₀H₁₂O₅S) . X-ray crystallography may further resolve steric effects from the methyl and methoxy substituents, though crystal growth requires slow evaporation from polar aprotic solvents like DMSO .

What are the key considerations for designing experiments to assess the stability of this compound under varying pH and temperature conditions?

Advanced Research Focus

Stability studies should prioritize pH-dependent hydrolysis of the ester and sulfonyl groups. For example, under alkaline conditions (pH > 10), the ester moiety hydrolyzes to carboxylic acid, while acidic conditions (pH < 3) may protonate the sulfonyl group, reducing solubility . Accelerated stability testing at elevated temperatures (40–60°C) combined with HPLC monitoring can identify degradation products, such as des-methyl analogs or sulfonic acid derivatives .

How do structural modifications at the sulfonyl or methoxy groups impact the compound's reactivity and potential biological activity?

Advanced Research Focus

Replacing the methylsulfonyl group with a bromine atom (as in Methyl 5-bromo analogs) enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for diversifying the aromatic ring . Conversely, substituting the methoxy group with bulkier alkoxy chains reduces metabolic clearance in pharmacokinetic studies, as observed in related sulfonamide derivatives . Computational docking studies suggest the sulfonyl group’s hydrogen-bonding capacity is critical for enzyme inhibition (e.g., carbonic anhydrase), while methyl groups influence lipophilicity .

What methodologies are recommended for analyzing potential by-products or impurities during the synthesis of this compound?

Basic Research Focus

LC-MS/MS is ideal for detecting trace impurities, such as incomplete sulfonation intermediates or oxidized by-products (e.g., sulfoxides). Preparative TLC or column chromatography (silica gel, ethyl acetate/hexane eluent) isolates major by-products for structural elucidation . For quantification, qNMR using maleic acid as an internal standard provides accurate purity assessments, avoiding UV-active contaminants .

How can computational chemistry approaches (e.g., DFT calculations) be applied to predict the reactivity or binding affinity of this compound with biological targets?

Advanced Research Focus

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s electrostatic potential, highlighting nucleophilic regions (e.g., sulfonyl oxygen) for covalent inhibitor design . Molecular dynamics simulations (AMBER force field) predict binding stability in enzyme active sites, such as tyrosinase, where the methoxy group’s orientation affects π-π stacking with histidine residues .

What strategies can resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across different studies?

Advanced Research Focus

Discrepancies in NMR shifts often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or pH variations. Standardizing experimental conditions (25°C, 400 MHz) and referencing to TMS (δ 0.0 ppm) improves reproducibility . 2D NMR techniques (COSY, HSQC) resolve overlapping signals caused by steric hindrance from the methyl and methoxy groups . Cross-validation with synthetic analogs (e.g., 5-nitro derivatives) clarifies assignment ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.